

Discovery and Initial Characterization of M5N36: A Technical Overview

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Compound of Interest

Compound Name: M5N36
Cat. No.: B12405699

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Abstract

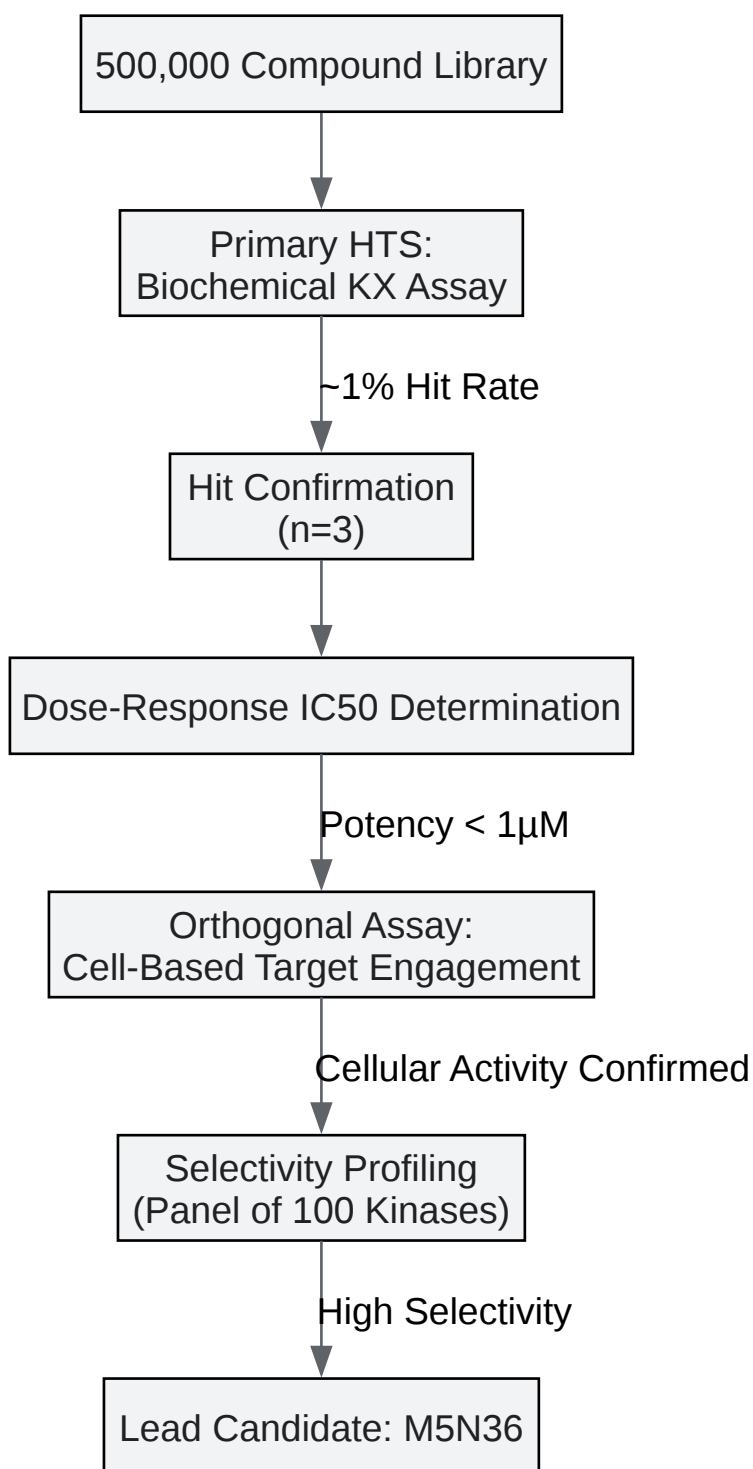
This whitepaper details the discovery and initial characterization of **M5N36**, a novel small molecule inhibitor of the hypothetical kinase, Kinase-X (KX). The discovery process, employing a high-throughput screening cascade, is outlined. Subsequent characterization studies have elucidated the preliminary pharmacokinetic and pharmacodynamic properties of **M5N36**. In vitro and cellular assays have established its potency and selectivity, and its mechanism of action has been explored through signaling pathway analysis. This document provides a comprehensive summary of the foundational data and methodologies used in the initial evaluation of **M5N36** as a potential therapeutic agent.

Discovery of M5N36

M5N36 was identified through a comprehensive high-throughput screening (HTS) campaign designed to discover novel inhibitors of Kinase-X (KX), a protein implicated in a hypothetical disease state. A library of over 500,000 small molecule compounds was screened using a primary biochemical assay.

High-Throughput Screening Cascade

The screening process followed a multi-stage funnel approach to identify and validate potential lead compounds.



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Caption: High-throughput screening workflow for **M5N36** discovery.

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial characterization of **M5N36**. All data are presented as the mean \pm standard deviation from at least three independent experiments.

Table 1: In Vitro Potency and Selectivity

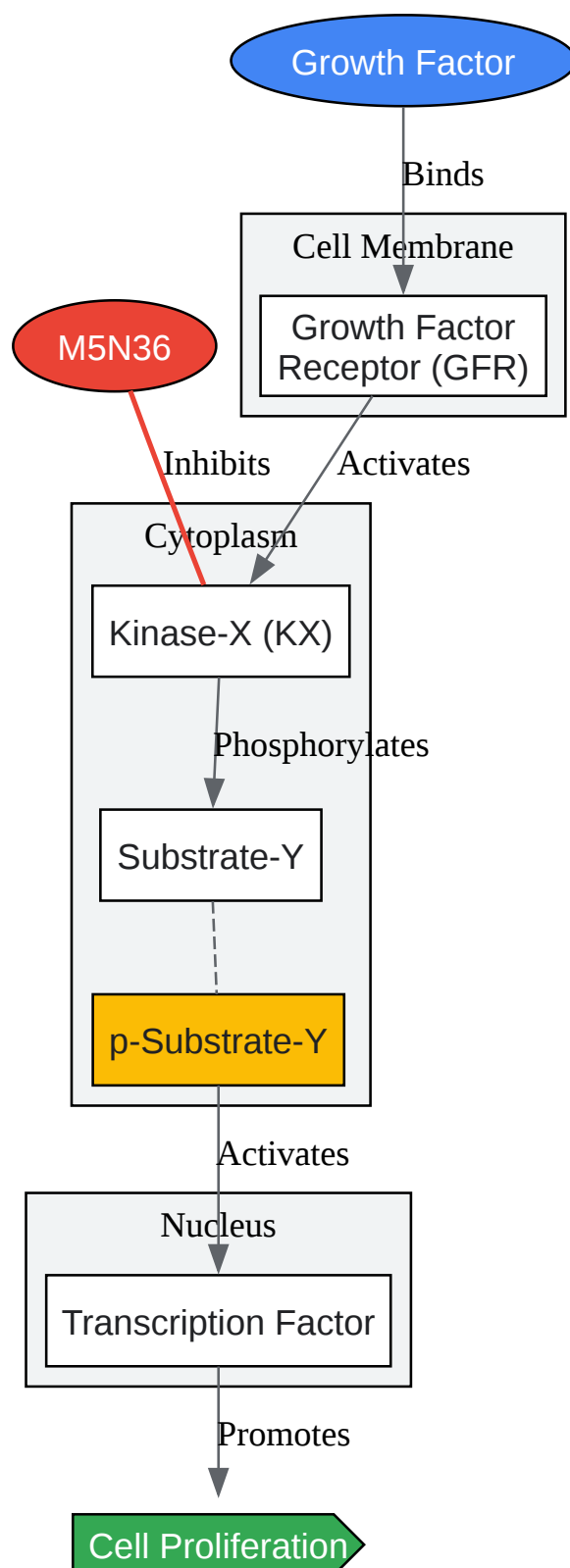
Target	Assay Type	IC50 (nM)
Kinase-X (KX)	Biochemical	50 \pm 5
Kinase-X (KX)	Cellular Target Engagement	250 \pm 30
Kinase-Y (Closest Homolog)	Biochemical	> 10,000
Kinase-Z	Biochemical	> 10,000

Table 2: Preliminary Pharmacokinetic Properties

Parameter	Species	Value
Solubility (pH 7.4)	-	150 μ M
Plasma Protein Binding	Mouse	95%
Microsomal Stability ($t_{1/2}$)	Mouse	45 min
Caco-2 Permeability (Papp A \rightarrow B)	-	15 x 10 ⁻⁶ cm/s

Signaling Pathway Analysis

M5N36 inhibits Kinase-X, a critical component of the hypothetical "Growth Factor Receptor (GFR)-KX-Substrate-Y" signaling pathway. This pathway is believed to be aberrantly activated in the target disease state, leading to increased cell proliferation.



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Caption: Proposed signaling pathway of Kinase-X and the inhibitory action of **M5N36**.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Kinase-X Biochemical IC50 Determination

This protocol describes the in vitro assay used to measure the potency of **M5N36** against recombinant Kinase-X.

- Reagents and Materials:
 - Recombinant human Kinase-X (KX) enzyme.
 - Biotinylated peptide substrate for KX.
 - ATP solution.
 - **M5N36** compound, serially diluted in DMSO.
 - Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
 - Detection Reagents: Streptavidin-coated 384-well plates, Europium-labeled anti-phospho-substrate antibody.
- Procedure:
 1. Add 2 μ L of serially diluted **M5N36** or DMSO (vehicle control) to the wells of a 384-well plate.
 2. Add 4 μ L of KX enzyme solution (final concentration 1 nM) to each well.
 3. Incubate for 15 minutes at room temperature to allow for compound binding.
 4. Initiate the kinase reaction by adding 4 μ L of a solution containing the peptide substrate (final concentration 200 nM) and ATP (final concentration 10 μ M, at K_m).
 5. Incubate for 60 minutes at room temperature.
 6. Stop the reaction by adding 10 μ L of 50 mM EDTA solution.

7. Transfer 10 μ L of the reaction mixture to a streptavidin-coated plate and incubate for 30 minutes.
 8. Wash the plate 3 times with wash buffer.
 9. Add 20 μ L of Europium-labeled anti-phospho-substrate antibody and incubate for 60 minutes.
 10. Wash the plate 3 times.
 11. Read the time-resolved fluorescence (TRF) signal.
- Data Analysis:
 - The raw data is normalized to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
 - IC50 values are calculated by fitting the normalized data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Cellular Target Engagement Assay

This protocol outlines a NanoBRET™ assay to confirm **M5N36** activity in a cellular context.

- Cell Line and Reagents:
 - HEK293 cells stably co-expressing KX-NanoLuc® fusion protein and a fluorescent tracer that binds KX.
 - Opti-MEM™ I Reduced Serum Medium.
 - **M5N36** compound, serially diluted in DMSO.
 - NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
- Procedure:
 1. Harvest and resuspend the engineered HEK293 cells in Opti-MEM.

2. Add the fluorescent tracer to the cell suspension.
 3. Dispense 10 μ L of the cell-tracer mix into a 384-well white assay plate.
 4. Add 10 μ L of serially diluted **M5N36** or DMSO vehicle control.
 5. Incubate for 2 hours at 37°C in a CO₂ incubator.
 6. Prepare the NanoBRET™ detection reagent by mixing the substrate and inhibitor in Opti-MEM.
 7. Add 5 μ L of the detection reagent to each well.
 8. Read the plate on a luminometer equipped with two filters to measure donor (460 nm) and acceptor (610 nm) emission.
- Data Analysis:
 - The BRET ratio is calculated by dividing the acceptor emission by the donor emission.
 - Data is normalized and IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.

Conclusion and Future Directions

The initial characterization of **M5N36** has identified it as a potent and selective inhibitor of Kinase-X with promising cellular activity and drug-like properties. These foundational studies establish **M5N36** as a viable lead compound for further preclinical development. Future work will focus on in vivo efficacy studies in relevant disease models, detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling, and IND-enabling safety and toxicology assessments.

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